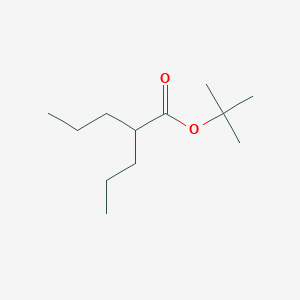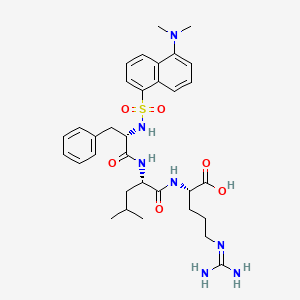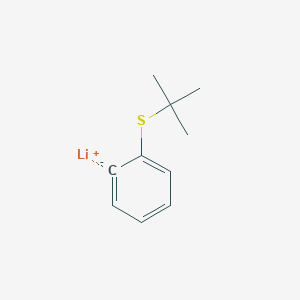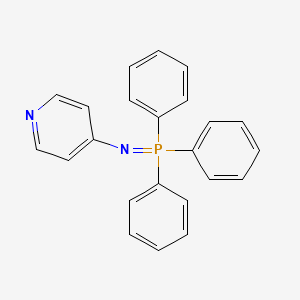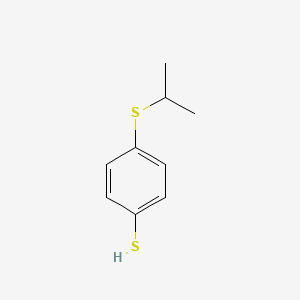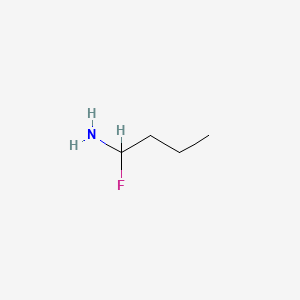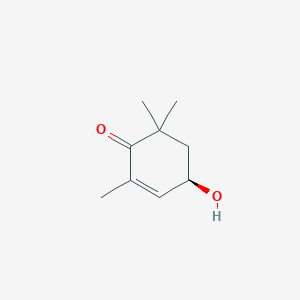
(4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-one is a chemical compound known for its unique structure and properties It is a cyclohexenone derivative with a hydroxyl group at the 4th position and three methyl groups at the 2nd, 6th, and 6th positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-one typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the use of a Diels-Alder reaction followed by selective reduction and oxidation steps to introduce the hydroxyl group and the double bond in the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific temperature and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions: (4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The double bond can be reduced to form a saturated cyclohexanone derivative.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for converting the hydroxyl group to a chloride, which can then undergo further substitution.
Major Products:
Oxidation: Formation of 4-oxo-2,6,6-trimethylcyclohex-2-en-1-one.
Reduction: Formation of 4-hydroxy-2,6,6-trimethylcyclohexanone.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the double bond play crucial roles in its reactivity and interaction with biological molecules. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity, leading to various biological effects.
Comparison with Similar Compounds
4-hydroxy-2,6,6-trimethylcyclohexanone: Lacks the double bond present in (4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-one.
4-oxo-2,6,6-trimethylcyclohex-2-en-1-one: Contains a ketone group instead of the hydroxyl group.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of both a hydroxyl group and a double bond, which confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
76686-09-4 |
|---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
(4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C9H14O2/c1-6-4-7(10)5-9(2,3)8(6)11/h4,7,10H,5H2,1-3H3/t7-/m0/s1 |
InChI Key |
CZWSBAFIAZKCRV-ZETCQYMHSA-N |
Isomeric SMILES |
CC1=C[C@@H](CC(C1=O)(C)C)O |
Canonical SMILES |
CC1=CC(CC(C1=O)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


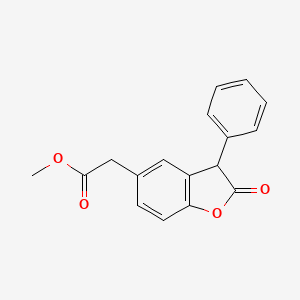
![methyl (E)-7-[1-(benzenesulfonyl)-3-[tert-butyl(dimethyl)silyl]oxy-2-[(E)-3-[tert-butyl(dimethyl)silyl]oxyoct-1-enyl]-5-(dimethylamino)cyclopentyl]hept-5-enoate](/img/structure/B14431861.png)
![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-2-[4-[4-[3-(2-hydroxyethylamino)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14431868.png)
![8,8-Diethyl-6-(pentan-3-YL)-7-phenyl-8H-cyclopenta[G]quinoline](/img/structure/B14431871.png)
![3,4,5-Triethoxy-N-[(4-ethoxyphenyl)carbamothioyl]benzamide](/img/structure/B14431885.png)
![Methyl [3-chloro-4-(4-methylphenoxy)phenyl]carbamate](/img/structure/B14431892.png)


